N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a structurally complex molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position. The ethanediamide linker connects this moiety to a piperidine ring bearing a thiophen-2-yl group at the 4-position. The methanesulfonyl group enhances solubility and metabolic stability compared to alkyl or aryl substituents, while the thiophene moiety may contribute to π-π interactions in target binding .
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-33(30,31)27-11-2-4-17-6-7-19(16-20(17)27)25-23(29)22(28)24-10-14-26-12-8-18(9-13-26)21-5-3-15-32-21/h3,5-7,15-16,18H,2,4,8-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFUZDJVLECCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride and a base such as triethylamine.
Formation of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting thiophene-2-carboxylic acid with piperidine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxalamide Linkage Formation: The final step involves the formation of the oxalamide linkage by reacting the tetrahydroquinoline derivative with the piperidine derivative in the presence of oxalyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.
Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing characteristics:
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Polarity :
- The target compound (MW ~500–550 estimated) is heavier than beta-hydroxythiofentanyl (MW 358.50) due to the THQ core and ethanediamide linker. Its methanesulfonyl group increases polarity (cLogP ~2.5–3.0) compared to the trifluoromethylphenyl analogue (cLogP ~4.0) .
- The thiophen-2-yl piperidine moiety contributes moderate lipophilicity, balancing solubility and membrane permeability .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, including methanesulfonylation (cf. ’s trifluoromethanesulfonylation) and coupling of the piperidine-ethyl-ethanediamide segment via amide bond formation (cf. ’s carboximidamide synthesis) .
- In contrast, beta-hydroxythiofentanyl derivatives are synthesized via simpler piperidine-amide couplings .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its unique structural features, including a tetrahydroquinoline core and methanesulfonyl group, suggest a range of biological activities that warrant detailed investigation.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Tetrahydroquinoline Core : Known for its presence in various bioactive compounds, contributing to the overall biological activity.
- Methanesulfonyl Group : Enhances solubility and may influence binding interactions with biological targets.
- Thiophene and Piperidine Moieties : These groups are often associated with diverse biological activities, including neuroactivity and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Antimicrobial Properties
Studies have shown that related tetrahydroquinoline derivatives possess significant antimicrobial activity. The methanesulfonyl group may enhance this effect by increasing the compound's reactivity towards microbial targets.
Anticancer Activity
Compounds with similar structures have demonstrated potential anticancer effects. For instance, tetrahydroquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. The unique functional groups in this compound may contribute to its efficacy against specific cancer types.
Neuroactive Effects
The presence of piperidine and thiophene suggests potential neuroactive properties. Research into related compounds indicates possible applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets:
- Receptor Binding : The compound may bind selectively to certain receptors in the brain or other tissues, influencing signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in critical biochemical pathways could explain some of its biological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline core with methanesulfonyl group | Enhanced solubility and reactivity |
| 6-fluoro-1,2,3,4-tetrahydroquinoline | Fluorine substitution on tetrahydroquinoline | Increased biological activity due to fluorine |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-tetrahydroquinoline | Dimethoxyphenyl substitution | Potential anticancer activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For example:
- Synthesis Methodology : A typical synthesis involves the Pictet-Spengler reaction followed by sulfonylation and coupling reactions to form the desired compound.
- Biological Testing : In vitro assays have demonstrated significant antimicrobial activity against various strains of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
